(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Beschreibung
Eigenschaften
Molekularformel |
C8H15NO3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3/t4-,5+,6?,7+/m1/s1 |
InChI-Schlüssel |
AXPYGRDXRLICKY-SRFQBUKOSA-N |
Isomerische SMILES |
CC1(O[C@H]2[C@H](C[C@H](C2O1)N)O)C |
Kanonische SMILES |
CC1(OC2C(CC(C2O1)O)N)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol involves multiple steps. One common method includes the reaction of imidodicarbonic acid bis(1,1-dimethylethyl)ester with (1S-cis)-4-acetoxy-2-cyclopenten-1-ol in the presence of sodium hydride and tetrakis(triphenylphosphine)palladium in tetrahydrofuran . This reaction produces a reaction mass, which is then subjected to column chromatographic purification to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often involves the use of high-yield and high-purity processes. For example, an improved process for preparing the compound includes the use of osmium tetroxide and N-methylmorpholine-N-oxide in a solvent mixture containing tetrahydrofuran and water . This method ensures the production of the compound in high yield and purity, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
1.1. Oxidation and Dihydroxylation
-
Reagents : Osmium tetroxide (OsO₄), N-methylmorpholine-N-oxide (NMO) in tetrahydrofuran (THF) .
-
Mechanism : The cyclopentene precursor undergoes syn-dihydroxylation to form vicinal diols, critical for constructing the cyclopentane ring system.
-
Conditions : Reaction at 20–65°C for 10–18 hours, followed by quenching with water and extraction with ethyl acetate .
1.2. Protection/Deprotection of Functional Groups
-
Amino Group Protection : Phthalimido groups are introduced to protect the amine during synthesis, later removed under acidic conditions .
-
Dioxolane Formation : Reaction with 2,2-dimethoxypropane in acetone under HCl catalysis forms the dioxolane ring, protecting hydroxyl groups .
1.3. Acid-Catalyzed Cyclization
-
Process : A trihydroxy intermediate undergoes cyclization to form the dioxolane ring, yielding the final product after purification via column chromatography .
Functional Group Reactivity
The compound’s reactivity is governed by its amino and hydroxyl groups, as well as the dioxolane ring:
Side Reactions and Impurity Control
During synthesis, impurities arise from incomplete reactions or stereochemical deviations. Notable impurities include:
The final product achieves >99% purity (by GC) through optimized reaction conditions and chromatographic purification .
Industrial-Scale Optimization
-
Solvent Systems : Tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate are used for solubility and extraction efficiency .
-
Catalysts : HCl and sodium bicarbonate for acid-base workup, ensuring minimal side reactions .
-
Continuous Flow Chemistry : Enhances yield and reduces reaction times for large-scale production.
Wissenschaftliche Forschungsanwendungen
(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the compound’s observed effects. For example, in the synthesis of Ticagrelor, the compound acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound belongs to a class of cyclopenta[d][1,3]dioxolane derivatives , which share structural similarities but differ in substituents, stereochemistry, and applications. Below is a detailed comparison:
Structural and Functional Group Variations
Stereochemical Differences
- Target Compound : (3aS ,4S ,6R ) configuration.
- Analog in : (3aR ,4S ,6aS ) configuration, altering ring puckering and reactivity .
- Analog in : (3aR ,4R ,6S ,6aS ) configuration with aryl groups, impacting binding affinity in nucleoside analogs .
Physicochemical Properties
Biologische Aktivität
The compound (3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol , also referred to as MRS5698 , is a synthetic derivative with notable pharmacological properties. This compound has garnered attention for its potential applications in treating various conditions through its interaction with specific biological pathways.
- CAS Number : 155899-66-4
- Molecular Formula : C₈H₁₅N₃O₃
- Molecular Weight : 173.21 g/mol
- Purity : >95% (GC)
MRS5698 primarily acts as an agonist for the A3 adenosine receptor (A3AR) . The activation of A3AR has been linked to various physiological responses, including modulation of inflammation and pain pathways. Its ability to selectively bind to A3AR allows it to influence neurotransmission and nociception effectively.
In Vitro Studies
Research has demonstrated that MRS5698 exhibits significant binding affinity for A3ARs in both human and mouse models. The compound's selectivity was confirmed through competitive binding assays that showed a value of approximately 3 nM for A3ARs .
In Vivo Studies
In preclinical models:
- Neuropathic Pain : MRS5698 has shown efficacy in reducing neuropathic pain in mouse models induced by chronic constriction injury (CCI) and chemotherapeutic agents like oxaliplatin. Doses of 1 mg/kg administered intraperitoneally significantly reversed pain behaviors .
- Tolerability : The compound was well tolerated at doses up to 200 mg/kg in rat models without significant adverse effects noted .
Case Studies
-
Chronic Neuropathic Pain Model :
- Objective : To assess the analgesic effect of MRS5698.
- Method : Mice were subjected to CCI and treated with varying doses of MRS5698.
- Findings : The treatment resulted in a marked reduction in pain scores compared to control groups, supporting its potential as a therapeutic agent for neuropathic pain .
- Inflammatory Response :
Data Table
| Parameter | Value |
|---|---|
| CAS Number | 155899-66-4 |
| Molecular Formula | C₈H₁₅N₃O₃ |
| Molecular Weight | 173.21 g/mol |
| Binding Affinity (A3AR) | |
| Effective Dose (Neuropathic Pain) | 1 mg/kg (i.p.) |
| Tolerability | Up to 200 mg/kg |
Q & A
Q. What are the key considerations for optimizing the synthetic route of this compound?
The synthesis involves stereoselective protection of hydroxyl groups and controlled amination. Critical steps include:
- Protection of hydroxyl groups : Use acetone or dioxolane derivatives to stabilize reactive intermediates .
- Stereochemical control : Employ chiral catalysts (e.g., Corey lactone derivatives) to maintain the (3aS,4S,6R) configuration during cyclopentane ring formation .
- Purification : Silica gel chromatography (EtOAc/hexanes gradients) achieves >97% purity, confirmed by TLC and NMR .
Q. How can the stereochemistry of the compound be confirmed experimentally?
- NMR spectroscopy : Analyze coupling constants (e.g., ) in NMR to verify axial/equatorial proton orientations. For example, the δ 4.68 ppm doublet () in fluorinated analogs confirms axial fluorination .
- X-ray crystallography : Resolve absolute configuration using single-crystal data, particularly for cyclopentane-dioxolane fused systems .
Q. What stability challenges arise during storage, and how are they mitigated?
- Hydrolytic sensitivity : The dioxolane ring is prone to acid-catalyzed hydrolysis. Store under inert gas (N/Ar) at −20°C in anhydrous solvents (e.g., THF or DCM) .
- Amino group oxidation : Use antioxidants (e.g., BHT) in lyophilized formulations to prevent degradation .
Advanced Research Questions
Q. How can enantiomeric purity be assessed, and what methods resolve racemic mixtures?
Q. What mechanistic insights explain contradictory bioactivity data in kinase inhibition assays?
- Steric effects : The 2,2-dimethyl group restricts conformational flexibility, reducing binding affinity in bulkier kinase pockets. MD simulations show a 30% decrease in binding energy compared to non-methylated analogs .
- Solvent polarity : Polar solvents (e.g., DMSO) induce partial ring-opening of the dioxolane, altering the compound’s pharmacophore. Validate activity in low-polarity buffers (e.g., PBS with 10% glycerol) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- DFT calculations : Optimize the molecule’s electrostatic potential surface to predict solubility (LogP ≈ 1.2) and membrane permeability (Caco-2 assay: P = 8.2 × 10 cm/s) .
- Docking studies : Target P2Y12 receptors using Glide SP scoring. The amino group forms a critical salt bridge with Asp280 (ΔG = −9.8 kcal/mol), while the dioxolane oxygen hydrogen-bonds to Tyr105 .
Methodological Tables
Q. Table 1. Key Characterization Data
| Technique | Parameters/Results | Reference |
|---|---|---|
| (400 MHz, CDCl) | δ 1.47 (s, 3H, CH), δ 4.68 (dd, , axial proton) | |
| HRMS (ESI+) | m/z 174.1234 [M+H] (calc. 174.1127) | |
| Chiral HPLC | Retention times: 12.3 min (R), 14.7 min (S) |
Q. Table 2. Synthetic Yield Optimization
| Condition | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetone, RT, 24 h | None | 45 | 92 |
| DCM, −20°C, 12 h | Ru-BINAP | 78 | 98 |
| THF, reflux, 6 h | Pd/C | 63 | 97 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
